molecular formula C16H12FN3S B2519315 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine CAS No. 1226439-49-1

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine

Cat. No.: B2519315
CAS No.: 1226439-49-1
M. Wt: 297.35
InChI Key: JXKFNPSWOAGRSJ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It is built around a pyrimidine core, a fundamental heterocyclic aromatic ring that is a key constituent of nucleic acids (like thymine, cytosine, and uracil) in DNA and RNA . Pyrimidine derivatives are extensively investigated due to their wide spectrum of biological activities, which include serving as kinase inhibitors , antimicrobial agents , and anticancer compounds . The structure of this compound incorporates a 4-fluorophenyl group, a common moiety in pharmaceutical agents that can influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. Furthermore, the (pyridin-2-ylmethyl)thio ether side chain presents a potential hydrogen bond acceptor and donor site, which may be critical for interactions with biological targets such as enzyme active sites. Researchers may explore this compound as a valuable synthetic intermediate or as a core scaffold for the development of novel bioactive molecules, leveraging its potential to inhibit specific kinases or other enzyme classes relevant to disease pathways . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)15-9-16(20-11-19-15)21-10-14-3-1-2-8-18-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKFNPSWOAGRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NC=NC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a pyrimidine derivative, followed by the introduction of the pyridin-2-ylmethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as transition metals, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions often involve bases like potassium carbonate (K₂CO₃) and solvents such as DMF.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridin-2-ylmethylthio group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural features, molecular weights, and functional groups of the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target : 4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine 4: 4-Fluorophenyl, 6: (Pyridin-2-ylmethyl)thio C₁₆H₁₃FN₃S 298.36 Pyridine-thioether, fluorophenyl
{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid 2: Thioacetic acid, 4: 4-Fluorophenyl, 6: CF₃ C₁₃H₈F₄N₂O₂S 332.28 Trifluoromethyl, carboxylic acid
4-Chloro-6-[(4-fluorophenyl)thio]-2-pyrimidinamine 4: Cl, 6: 4-Fluorophenylthio, 2: NH₂ C₁₀H₇ClFN₃S 255.70 Chlorine, amine, arylthio
DP-1: 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine 4: 4-Fluorophenyl, 6: Furan-2-yl, 2: NH₂ C₁₄H₁₀FN₃O 255.25 Furan ring, amine, fluorophenyl
6-((4-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4(1H,3H)-dione (12h) 6: 4-Fluorophenylthio, 2,4: dione C₁₀H₇FN₂O₃S 254.24 Dione structure, hydroxyl group
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine 4: CF₃, 6: 3,5-Dichlorophenyl, 2: Phenyl C₁₇H₉Cl₂F₃N₂ 369.20 Trifluoromethyl, dichlorophenyl
Key Observations:
  • Bioactivity : Compounds like (anti-HIV activity) and (antibacterial/antifungal properties) highlight the role of substituents in target specificity. The pyridine-thioether in the target compound may offer unique binding modes compared to furan or phenyl groups.
  • Molecular Weight : The target compound (298.36 g/mol) falls within the typical range for drug-like molecules, whereas analogs with trifluoromethyl groups (e.g., , 332.28 g/mol) may face challenges in bioavailability.

Hydrogen Bonding and Crystallographic Insights

  • DP-1 () : Quantum chemical studies reveal intramolecular N–H⋯N hydrogen bonds, stabilizing the pyrimidine ring. The fluorophenyl group participates in weak C–H⋯π interactions, influencing crystal packing.
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine (): Intramolecular N–H⋯N bonds create a six-membered ring, while methoxy groups engage in C–H⋯O interactions. The dihedral angle between pyrimidine and phenyl rings (12.8°) suggests moderate planarity.
  • Target Compound : The pyridin-2-ylmethyl thioether likely forms sulfur-mediated hydrogen bonds (S⋯H–N/O), differing from the hydroxyl group in or the amine in .

Biological Activity

4-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-fluoroaniline with a pyrimidine derivative, followed by the introduction of the pyridin-2-ylmethylthio group through nucleophilic substitution reactions. Catalysts such as transition metals and solvents like dimethylformamide (DMF) are often employed to optimize yield and purity .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and microbiology.

Anticancer Properties

Several studies have reported the anticancer potential of this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). One study highlighted that a related pyrimidine derivative demonstrated IC50 values ranging from 0.01 to 0.12 µM across different cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have tested its efficacy against a range of microbial strains, including E. coli, S. aureus, and C. albicans. The results showed varying degrees of antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) below 100 µg/mL .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyridin-2-ylmethylthio group can engage in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of target proteins, leading to desired biological effects .

Case Studies and Research Findings

A variety of studies have investigated the biological activities of compounds related to this compound:

Study Focus Findings
Jame et al. (2023)CytotoxicityReported significant cytotoxicity against HepG2, HCT-116, and MCF-7 cells with IC50 values <100 µM for certain derivatives .
Almehizia et al. (2020)Antimicrobial ActivityEvaluated compounds against seven microbial strains; some showed promising MIC results .
PMC Study (2021)Mechanism InsightsDiscussed how fluorinated compounds enhance pharmacological properties through specific interactions .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyrimidine and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Thioether formation : Reacting a pyrimidine precursor (e.g., 4-chloro-6-fluorophenylpyrimidine) with a thiol-containing reagent (e.g., pyridin-2-ylmethanethiol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether group .
  • Functional group modifications : Subsequent acylation or alkylation steps to optimize solubility or reactivity. For example, fluorophenyl groups are often introduced via Suzuki-Miyaura coupling .
  • Yield optimization : Adjusting reaction time (e.g., 12–24 hours), temperature (80–120°C), and solvent polarity (DMF vs. THF) can improve yields to 60–80% .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key characterization methods include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the pyrimidine ring protons resonate at δ 8.2–8.5 ppm, while fluorophenyl protons appear at δ 7.1–7.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS-ESI(−) m/z calculated for C₁₃H₈F₄N₂O₂S: 332.28; observed: 332.27) .
  • Melting Point Analysis : Used to assess purity. Derivatives with trifluoromethyl groups exhibit higher melting points (e.g., 170–210°C) due to increased crystallinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in fluorinated pyrimidine derivatives?

  • Methodological Answer : SAR studies focus on:
  • Substituent effects : Replacing the pyridin-2-ylmethyl thio group with bulkier aryl thioethers (e.g., naphthyl) enhances antiviral activity but may reduce solubility .
  • Fluorine positioning : Para-fluorophenyl groups improve metabolic stability compared to ortho- or meta-substituted analogs .
  • Data-driven design : Computational tools (e.g., molecular docking) predict interactions with biological targets like HIV reverse transcriptase or influenza PA–PB1 subunits .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Contradictions arise from variations in:
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours) to minimize variability .
  • Compound purity : Verify purity (>95%) via HPLC and control for degradation products (e.g., hydrolyzed thioethers) .
  • Dose-response curves : Use IC₅₀/EC₅₀ values from triplicate experiments to ensure reproducibility .

Q. What computational strategies are effective for predicting the binding modes of this compound with therapeutic targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate interactions with proteins (e.g., HIV RT) over 100 ns trajectories to identify stable binding conformations .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize substituent electronegativity (e.g., fluorine vs. chlorine) .
  • Pharmacophore modeling : Align key features (e.g., pyrimidine core, fluorophenyl group) with known inhibitors to prioritize analogs .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Solvent selection : Replace DMF with acetonitrile to reduce toxicity and improve scalability .
  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling reactions; the latter reduces side-product formation by 15% .
  • Flow chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses (e.g., residence time: 30 minutes per step) .

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